REACTION_CXSMILES
|
O.NN.[C:4]([O:8][C:9](=[O:27])[CH2:10][N:11]1[CH:15]=[CH:14][C:13]([N:16]2C(=O)C3C(=CC=CC=3)C2=O)=[N:12]1)([CH3:7])([CH3:6])[CH3:5]>C(O)C>[C:4]([O:8][C:9](=[O:27])[CH2:10][N:11]1[CH:15]=[CH:14][C:13]([NH2:16])=[N:12]1)([CH3:7])([CH3:5])[CH3:6] |f:0.1|
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1N=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at 90° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
When cool
|
Type
|
CUSTOM
|
Details
|
the white precipitate is removed by filtration
|
Type
|
WASH
|
Details
|
washing with more ethanol (250 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate is evaporated to dryness and dichloromethane (100 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
After filtering again
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |